Sodium N-methyl-N-(1-oxohexadecyl)aminoacetate
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Overview
Description
Sodium N-methyl-N-(1-oxohexadecyl)aminoacetate, also known as this compound, is a useful research compound. Its molecular formula is C19H37NNaO3 and its molecular weight is 350.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Reductive Amination Procedures
Sodium N-methyl-N-(1-oxohexadecyl)aminoacetate, as part of broader research on sodium-based reagents, finds application in the reductive amination of aldehydes and ketones. Sodium triacetoxyborohydride, for example, serves as a general reducing agent in these reactions, highlighting the utility of sodium compounds in organic synthesis. Such reactions are crucial for the formation of various amines, demonstrating the relevance of sodium-based reagents in synthesizing complex organic molecules, potentially including those similar to this compound (A. Abdel-Magid et al., 1996).
Electrospray Mass Spectrometry in Proteomics
In the field of proteomics, sodium ions, akin to those in this compound, play a crucial role in the formation of M − nH + mNa+ ions in electrospray mass spectra of proteins and peptides. Understanding these ion formations is vital for accurate mass spectrometric analysis, contributing to the identification and quantification of proteins and peptides in complex biological samples (C. F. Rodriquez et al., 2000).
Astroglial Transport Mechanisms
Research into astroglial cells' specific transport mechanisms for compounds like N-Acetyl-l-Aspartate suggests the importance of sodium-dependent carriers. These findings could provide insight into the transport and metabolic pathways of similar sodium-containing compounds within the brain, highlighting the role of sodium in neurological functions and potentially guiding the design of neuroactive drugs or diagnostic agents (T. Sager et al., 1999).
Methylation Techniques in Organic Chemistry
Methylation is a fundamental reaction in organic chemistry, and research into efficient methylation methods, such as the practical N-methylation of amino acid derivatives using sodium hydride, underscores the relevance of sodium-based compounds in modifying organic molecules. These methodologies could be applicable to the synthesis or modification of compounds like this compound, facilitating the development of new materials or pharmaceuticals (M. Prashad et al., 2003).
Mechanism of Action
Target of Action
Sodium N-methyl-N-(1-oxohexadecyl)aminoacetate, also known as Sodium Palmitoyl Sarcosinate, is primarily used in the cosmetic industry . Its primary targets are the skin cells, where it acts as a surfactant and emulsifying agent .
Mode of Action
Sodium Palmitoyl Sarcosinate interacts with skin cells by reducing the surface tension of substances, allowing for the mixture of water and oils . This interaction aids in the dispersion of ingredients throughout a product, ensuring a smooth and even application on the skin .
Biochemical Pathways
It is known that it functions as a surfactant, disrupting the lipid layer of the skin, which allows for better penetration of other ingredients in cosmetic formulations .
Pharmacokinetics
Its bioavailability is primarily localized to the area of application .
Result of Action
The result of Sodium Palmitoyl Sarcosinate’s action is smoother, more evenly distributed cosmetic products, leading to better application and efficacy . It also has good moisturizing properties, helping the skin to retain moisture and stay soft .
Action Environment
The action of Sodium Palmitoyl Sarcosinate can be influenced by environmental factors. It is stable under alkaline conditions but can hydrolyze under acidic conditions . Therefore, the pH of the environment can significantly impact its stability and efficacy . Furthermore, long-term or large-scale exposure may cause skin irritation and eye irritation .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Sodium N-methyl-N-(1-oxohexadecyl)aminoacetate involves the reaction of N-methyl glycine with hexadecanoyl chloride to form N-methyl-N-(1-oxohexadecyl)glycine, which is then reacted with sodium hydroxide to form the final product.", "Starting Materials": [ "N-methyl glycine", "hexadecanoyl chloride", "sodium hydroxide" ], "Reaction": [ "Step 1: N-methyl glycine is dissolved in anhydrous dichloromethane.", "Step 2: Hexadecanoyl chloride is added dropwise to the solution while stirring at room temperature.", "Step 3: The reaction mixture is stirred for 24 hours at room temperature.", "Step 4: The solvent is removed under reduced pressure to obtain N-methyl-N-(1-oxohexadecyl)glycine as a white solid.", "Step 5: N-methyl-N-(1-oxohexadecyl)glycine is dissolved in water and sodium hydroxide is added to the solution.", "Step 6: The reaction mixture is stirred for 2 hours at room temperature.", "Step 7: The pH of the solution is adjusted to 7 using hydrochloric acid.", "Step 8: The solution is filtered and the filtrate is dried under reduced pressure to obtain Sodium N-methyl-N-(1-oxohexadecyl)aminoacetate as a white solid." ] } | |
CAS No. |
4028-10-8 |
Molecular Formula |
C19H37NNaO3 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
sodium;2-[hexadecanoyl(methyl)amino]acetate |
InChI |
InChI=1S/C19H37NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(21)20(2)17-19(22)23;/h3-17H2,1-2H3,(H,22,23); |
InChI Key |
URLOOCHBFSMCKH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N(C)CC(=O)O.[Na] |
4028-10-8 | |
Related CAS |
2421-33-2 (Parent) |
sequence |
G |
Synonyms |
palmitoyl sarcosine palmitoyl sarcosine, sodium salt sodium palmitoyl sarcosinate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.